

# RP-1664: Preclinical Dosing, Administration, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RP-1664   |           |
| Cat. No.:            | B15604405 | Get Quote |

**Application Note & Protocol** 

For Research Use Only

### Introduction

RP-1664 is a first-in-class, orally bioavailable, and highly selective inhibitor of Polo-like kinase 4 (PLK4).[1] It has demonstrated significant preclinical activity in tumor models characterized by the amplification of the TRIM37 gene, a feature observed in various solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and neuroblastoma.[2][3][4] The therapeutic rationale for RP-1664 is based on the principle of synthetic lethality. Tumors with high levels of TRIM37 are dependent on PLK4 for centriole biogenesis and successful cell division. Inhibition of PLK4 by RP-1664 in these TRIM37-high cancer cells leads to mitotic catastrophe and subsequent cell death, while sparing normal cells with low TRIM37 expression. Preclinical studies have shown that RP-1664 can induce deep tumor growth inhibition and regressions in multiple xenograft models.[5]

This document provides a summary of the available preclinical data on the dosage and administration of **RP-1664** and outlines key experimental protocols for its evaluation in a research setting.

## **Mechanism of Action**



## Methodological & Application

Check Availability & Pricing

RP-1664 selectively inhibits PLK4, a serine/threonine kinase that plays a critical role in centriole duplication during the S-phase of the cell cycle. In cancer cells with TRIM37 amplification, the overexpression of the E3 ubiquitin ligase TRIM37 leads to a dependency on PLK4 for proper mitotic progression. By inhibiting PLK4, RP-1664 disrupts centriole biogenesis, leading to defects in spindle pole formation, mitotic arrest, and ultimately, apoptosis in these cancer cells. Interestingly, at lower concentrations, RP-1664 has been observed to induce centriole amplification, which can also lead to multipolar mitoses and cell death in sensitive cancer cell lines, such as neuroblastoma.[6]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of RP-1664 / a first-in-class orally bioavailable, selective PLK4 inhibitor ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 4. ir.reparerx.com [ir.reparerx.com]
- 5. ir.reparerx.com [ir.reparerx.com]
- 6. The PLK4 inhibitor RP-1664 demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RP-1664: Preclinical Dosing, Administration, and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604405#rp-1664-dosage-and-administration-in-preclinical-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com